Aminobutanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Aminobutanol serves as a valuable intermediate in various organic syntheses. Its versatility stems from its functional groups: an amine group (NH₂) and a hydroxyl group (OH). These groups allow it to participate in different chemical reactions, leading to the formation of diverse organic compounds.

For instance, aminobutanol plays a role in the synthesis of beta-lactam antibiotics, a class of widely used medications against bacterial infections []. It also finds application in the production of cationic flocculants and ion exchange resins, materials used in water treatment and purification processes [].

Neuroscience Research:

Recent studies have explored the potential of aminobutanol in neuroscience research. Its structural similarity to the neurotransmitter GABA (gamma-aminobutyric acid) has sparked interest in its potential effects on the nervous system.

Some studies suggest that aminobutanol might interact with GABA receptors in the brain, potentially influencing neuronal activity and behavior []. However, these studies are preliminary, and further research is needed to understand the full extent of its effects and potential therapeutic applications.

Material Science Applications:

Aminobutanol's properties make it a potential candidate for use in various material science applications. Its hydrophilic (water-loving) nature and ability to form bonds with other molecules make it useful in the development of emulsifiers, which help disperse immiscible liquids like oil and water [].

Additionally, its amine group allows it to interact with certain materials, potentially leading to their improved properties. For example, research suggests aminobutanol can be used as a curing agent in textile resins, enhancing their durability and performance [].

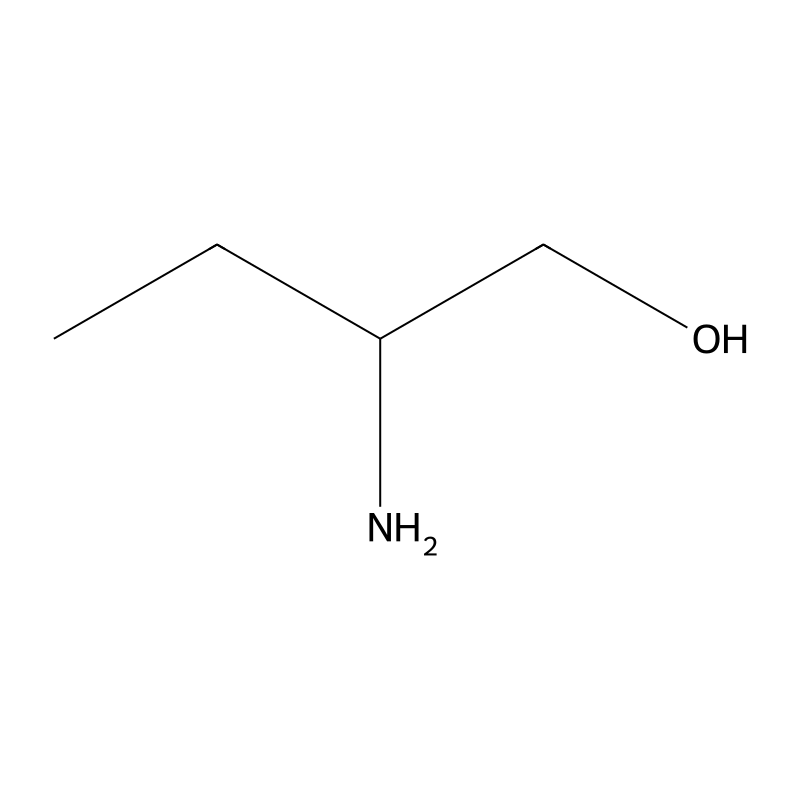

Aminobutanol, specifically 4-amino-1-butanol, is an alkanolamine that serves as a precursor to the neurotransmitter gamma-aminobutyric acid. This compound is characterized by its molecular formula and a molecular weight of approximately 89.14 g/mol. It is also known by several other names, including 4-hydroxybutylamine and 4-aminobutanol . The structure of 4-amino-1-butanol can be represented as follows:

textH2N |H2C-C-CH2-CH3 | OH

This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and biochemistry.

Additionally, aminobutanol can react with carbon dioxide, forming carbamate derivatives, which are of interest in carbon capture technologies .

4-Amino-1-butanol exhibits significant biological activity due to its structural relationship with gamma-aminobutyric acid, a major inhibitory neurotransmitter in the central nervous system. This compound may influence neurotransmission and has been studied for its potential neuroprotective effects. Its conversion to gamma-aminobutyric acid suggests possible roles in modulating anxiety and seizure activities .

Several methods have been developed for synthesizing 4-amino-1-butanol:

- Reduction of Butyrolactone: This method involves the reduction of butyrolactone using lithium aluminum hydride or similar reducing agents.

- Transamination Reactions: Recent studies have explored the use of transaminases from microbial sources to facilitate the synthesis of aminobutanol from ketones or aldehydes .

- Chemical Synthesis: Traditional chemical synthesis routes include the reaction of butyronitrile with lithium aluminum hydride or other reducing agents to yield aminobutanol.

4-Amino-1-butanol has several applications:

- Pharmaceuticals: It is utilized in the synthesis of drugs that target neurological disorders, leveraging its relationship with gamma-aminobutyric acid.

- Biochemical Research: The compound serves as a tool in studying neurotransmitter dynamics and enzyme interactions.

- Carbon Capture: Its ability to form stable carbamate derivatives makes it a candidate for carbon dioxide absorption technologies .

Research into the interactions of 4-amino-1-butanol with other biochemical compounds has revealed its potential role in modulating enzyme activity, particularly those related to neurotransmitter synthesis and degradation. Studies indicate that it may influence the activity of enzymes such as aldehyde reductase and aldehyde dehydrogenase, which are crucial for converting it into gamma-aminobutyric acid .

Several compounds are structurally similar to 4-amino-1-butanol, each exhibiting unique properties and applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-1-butanol | H2N-CH(CH3)-CH2OH | Used primarily in organic synthesis and as a solvent. |

| Gamma-Aminobutyric Acid | H2N(CH2)3COOH | Directly involved in neurotransmission; acts as an inhibitory neurotransmitter. |

| 1-Amino-2-propanol | H2N-CH(CH3)-CH2OH | Commonly used in pharmaceuticals; has different biological activities compared to 4-amino-1-butanol. |

| 3-Aminopropanol | H2N-(CH2)2CHOH | Utilized in various chemical syntheses; less related to neurotransmitter functions. |

The uniqueness of 4-amino-1-butanol lies in its specific pathway leading to gamma-aminobutyric acid production, distinguishing it from other amino alcohols that may not share this metabolic route.

Aminobutanol exists in three primary structural isomers, distinguished by the position of the amine (-NH₂) and hydroxyl (-OH) groups on the butanol backbone:

4-Amino-1-butanol (γ-Aminobutanol)

- Structure: NH₂(CH₂)₃CH₂OH

- Role: Precursor to γ-aminobutyric acid (GABA), a key neurotransmitter.

- Applications:

3-Amino-1-butanol

- Chiral Forms:

- Synthesis: Asymmetric hydrogenation of β-dehydroamino acids using Rhodium catalysts (up to 99.6% enantiomeric excess).

2-Amino-1-butanol

The molecular architecture of aminobutanol varies significantly based on the position of its amine group, creating distinct isomers with unique physicochemical properties.

Isomeric Configurations

The primary structural isomers include:

| Isomer Name | IUPAC Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|

| 2-Amino-1-butanol | (S)-2-aminobutan-1-ol | 5856-62-2 | C₄H₁₁NO | Amine at C2, hydroxyl at C1 |

| 3-Amino-1-butanol | 3-aminobutan-1-ol | 2867-59-6 | C₄H₁₁NO | Amine at C3, hydroxyl at C1 |

| 4-Amino-1-butanol | 4-aminobutan-1-ol | 6304-39-8 | C₄H₁₁NO | Amine at C4, hydroxyl at C1 |

These isomers demonstrate varying hydrogen-bonding capacities due to the spatial relationship between functional groups. For instance, 4-amino-1-butanol's terminal amine enables linear molecular geometry, facilitating its conversion to γ-aminobutyric acid (GABA) through aldehyde dehydrogenase-mediated oxidation [1].

Stereochemical Considerations

The chiral center in 2-amino-1-butanol generates enantiomers with distinct biological activities:

- (S)-2-Amino-1-butanol: Key precursor for (S,S)-ethambutol synthesis, exhibiting 500-fold greater antimycobacterial activity than its (R,R)-counterpart [5]

- (R)-2-Amino-1-butanol: Primarily used in resolution processes for enantiopure compound production

X-ray crystallography studies reveal that the (S)-configuration optimizes hydrogen bonding with mycobacterial arabinosyltransferases, explaining its superior therapeutic efficacy [5].

Historical Development in Pharmaceutical Applications

The pharmaceutical journey of aminobutanol derivatives began with serendipitous discoveries in mid-20th century antimicrobial research.

Early Synthetic Approaches

Initial production methods (1950s-1970s) relied on chemical resolution:

- Racemic synthesis via Strecker amino acid synthesis

- Diastereomeric salt formation with chiral acids (tartaric/camphorsulfonic)

- Fractional crystallization for enantiomer separation

These processes yielded <10% enantiomeric excess (ee), making large-scale production economically unfeasible [5].

Key Pharmaceutical Milestones

| Year | Development | Impact Factor |

|---|---|---|

| 1961 | Ethambutol FDA approval | First TB drug using aminobutanol motif |

| 1999 | Enzymatic resolution with ω-transaminases | Achieved 98% ee in 2-aminobutanol |

| 2017 | Yeast-based biosynthesis platform | 1.1 mg/L (S)-2-aminobutanol production |

The 2017 breakthrough in Saccharomyces cerevisiae metabolic engineering marked a paradigm shift, enabling de novo synthesis from L-threonine via:

- Threonine deaminase → 2-ketobutyric acid

- Mutated glutamate dehydrogenase → (S)-2-aminobutyric acid

- Carboxylic acid reductase/aldehyde reductase → (S)-2-aminobutanol [5]

Current Research Landscape and Significance

Modern research focuses on three primary domains: enantioselective synthesis, prodrug development, and neurotransmitter analog design.

Advanced Biosynthetic Platforms

Recent innovations in yeast strain engineering (2020-2025) have enhanced production yields through:

- HOM3 feedback inhibition removal: Increased L-threonine availability by 37%

- Cofactor regeneration systems: NADPH recycling improved conversion efficiency by 2.8-fold

- Compartmentalized enzyme expression: Localized CAR/reductase complexes boosted titers to 3.2 mg/L

These developments position microbial biosynthesis as a sustainable alternative to traditional chemical synthesis [5].

Emerging Pharmaceutical Applications

Neurotransmitter Probes

4-Amino-1-butanol serves as:

- GABA receptor agonist (Ki = 42 nM at ρ1 receptors)

- Prodrug for site-specific GABA delivery in epilepsy models

- Allosteric modulator of GABAB receptors in chronic pain management [1]

Antitubercular Agents

(S)-2-Aminobutanol remains indispensable for ethambutol synthesis, with global demand exceeding 800 metric tons annually. Novel derivatives under investigation include:

- Fluoro-substituted analogs (MIC90 = 0.5 μg/mL vs M. tuberculosis)

- Polyethylene glycol conjugates for sustained release formulations

Computational Design Strategies

Machine learning models (2023-2025) predict novel aminobutanol derivatives with enhanced target affinity:

- QSAR models: Identify electron-donating groups that improve arabinosyltransferase inhibition by 19%

- Molecular dynamics simulations: Optimize binding pocket occupancy for GABAA receptor modulators

- Crystal structure prediction: Guide enantioselective crystallization protocols

Aminobutanol represents a family of four-carbon amino alcohols with significant pharmaceutical and industrial applications. The biosynthetic production of aminobutanol isomers has emerged as a promising alternative to chemical synthesis, offering enhanced stereoselectivity and environmental sustainability. Multiple biosynthetic routes have been developed for different aminobutanol isomers, each employing distinct enzymatic pathways and microbial hosts [1] [2] [3] [4].

(S)-2-Aminobutanol Production via Threonine Pathway

Pathway Design and Implementation

The biosynthesis of (S)-2-aminobutanol in Saccharomyces cerevisiae represents the first reported in vivo production of this purely synthetic compound [1] [3]. The pathway begins with the endogenous amino acid L-threonine and proceeds through a carefully engineered three-step enzymatic sequence. The initial step involves deamination of L-threonine to 2-ketobutyric acid, catalyzed by threonine deaminase enzymes from either Bacillus subtilis or Solanum lycopersicum [1] [3].

The second enzymatic step employs mutated glutamate dehydrogenases to convert 2-ketobutyric acid to (S)-2-aminobutyric acid. Two distinct enzyme sources proved effective: mutated Escherichia coli glutamate dehydrogenase and mutated Saccharomyces cerevisiae glutamate dehydrogenase [1] [3]. The combination of Bacillus subtilis threonine deaminase with mutated E. coli glutamate dehydrogenase resulted in intracellular accumulation of 0.40 milligrams per liter of (S)-2-aminobutyric acid [1].

Pathway Extension to (S)-2-Aminobutanol

The pathway extension from (S)-2-aminobutyric acid to (S)-2-aminobutanol required introduction of two reductases and a phosphopantetheinyl transferase [1] [3]. Mycobacterium marinum carboxylic acid reductase and aldehyde reductase from E. coli were employed for this conversion. The engineered strains achieved production levels of up to 1.10 milligrams per liter (S)-2-aminobutanol under optimized conditions [1] [3].

Optimization Strategies

Several metabolic engineering strategies enhanced production efficiency. Removal of feedback inhibition of aspartate kinase HOM3, an enzyme involved in threonine biosynthesis, elevated (S)-2-aminobutyric acid biosynthesis to above 0.49 milligrams per liter without additional L-threonine feeding [1]. Integration of the entire pathway into chromosome XI significantly enhanced production compared to episomal expression, despite identical promoters and terminators [3].

4-Amino-1-Butanol Production from Putrescine

Novel Pathway Engineering

The fermentative production of 4-amino-1-butanol from glucose represents a breakthrough in amino alcohol biosynthesis [2] [5]. Metabolically engineered Corynebacterium glutamicum harboring a newly designed pathway achieved the first reported microbial production of this compound. The pathway comprises putrescine aminotransferase encoded by ygjG and aldehyde dehydrogenase encoded by yqhD, both derived from Escherichia coli [2] [5].

Metabolic Engineering Implementation

The engineered pathway converts putrescine to 4-amino-1-butanol through a two-step enzymatic process [2] [5]. Putrescine aminotransferase catalyzes the transamination of putrescine to gamma-aminobutyraldehyde, which is subsequently reduced to 4-amino-1-butanol by aldehyde dehydrogenase. Fed-batch culture of the final metabolically engineered C. glutamicum strain produced 24.7 grams per liter of 4-amino-1-butanol [2] [5].

Production Optimization

Several metabolic engineering strategies enhanced production efficiency. Fine-tuning the expression levels of ygjG and yqhD genes proved critical for optimal performance [2] [5]. Elimination of competing pathways and optimization of culture conditions further improved 4-amino-1-butanol production. The strategies developed demonstrate broad applicability for microbial production of primary amino alcohols from renewable resources [2].

(R)-3-Aminobutanol Production via Transaminase Route

Novel Transaminase Discovery

The biosynthesis of (R)-3-aminobutanol employs a novel transaminase from Actinobacteria species with exceptional (R)-selectivity [6] [4]. This enzyme represents a significant advancement in the field, as most transaminases exhibit (S)-specificity, making production of (R)-amines challenging. The transaminase catalyzes asymmetric transamination by transferring amino groups from isopropylamine to 4-hydroxy-2-butanone [6] [4].

Process Development and Optimization

After optimization of reaction conditions and implementation of substrate fed-batch strategy, conversion rates of 100, 200, 300, 400, and 500 millimolar 4-hydroxy-2-butanone reached 100%, 94.9%, 86.1%, 76.1%, and 70.9%, respectively [6] [4]. The process achieved a maximum yield of 29.6 grams per liter (R)-3-aminobutanol with 99.9% enantiomeric excess, representing the first successful biosynthesis of this compound using transaminase as biocatalyst [6] [4].

Substrate Fed-Batch Strategy

The implementation of substrate fed-batch strategy proved crucial for achieving high conversion rates at elevated substrate concentrations [6] [4]. This approach addresses substrate inhibition issues commonly encountered in high-concentration biotransformations, enabling efficient production at industrially relevant scales.

Alternative Biosynthetic Approaches

Amine Dehydrogenase-Mediated Synthesis

Engineered amine dehydrogenases derived from amino acid dehydrogenases enable one-step synthesis of chiral amino alcohols via asymmetric reductive amination of α-hydroxy ketones [7] [8]. An engineered amine dehydrogenase from Sporosarcina psychrophila achieved 4-fold improvements in kinetic parameters while maintaining high enantioselectivity exceeding 99% [7] [8].

Multi-Step Biocatalytic Networks

Orthogonal biocatalytic networks employing multiple dehydrogenases with divergent cofactor dependencies enable efficient amino alcohol synthesis [9]. These systems utilize separate oxidation and reduction cycles operating concurrently in one-pot reactions, achieving conversions exceeding 99% for selected substrates [9].

Comparative Analysis of Production Routes

The various biosynthetic routes for aminobutanol isomers demonstrate distinct advantages and limitations. The (S)-2-aminobutanol pathway in yeast achieves proof-of-concept production but requires significant optimization for commercial viability [1] [3]. The 4-amino-1-butanol route in C. glutamicum demonstrates impressive titers suitable for industrial applications [2] [5]. The (R)-3-aminobutanol transaminase route offers exceptional stereoselectivity and high yields in biocatalytic processes [6] [4].

Production efficiency varies significantly among routes, with fed-batch fermentation generally outperforming batch processes. Integration of pathways into chromosomal locations enhances stability and production compared to plasmid-based systems [3]. Fine-tuning enzyme expression levels and eliminating competing pathways represent universal strategies for optimization across different hosts [2] [5].

Physical Description

XLogP3

GHS Hazard Statements

H302 (92.98%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

5856-62-2

13054-87-0

Wikipedia

Use Classification

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

1-Butanol, 2-amino-: ACTIVE